molecular formula C17H17Cl2N3O2 B7644627 (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone

(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone

Cat. No. B7644627
M. Wt: 366.2 g/mol
InChI Key: IKKRHUXVUPJGSS-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone, also known as JNJ-40411813, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It also has affinity for dopamine D2 receptors and alpha-2 adrenergic receptors. By modulating these neurotransmitter systems, this compound may regulate mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in certain regions of the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. Additionally, this compound has been found to reduce inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone has several advantages for lab experiments. It has high selectivity and potency for its target receptors, which allows for precise modulation of neurotransmitter systems. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has some off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone. One direction is to further investigate its potential therapeutic applications in psychiatric and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis method of (3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone involves the reaction of (3,5-dichloro-4-methoxyphenyl)acetic acid and 4-(4-pyridin-4-ylpiperazin-1-yl)benzaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with a coupling reagent to yield the final product. This method has been optimized to yield high purity and high yield of this compound.

properties

IUPAC Name

(3,5-dichloro-4-methoxyphenyl)-(4-pyridin-4-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c1-24-16-14(18)10-12(11-15(16)19)17(23)22-8-6-21(7-9-22)13-2-4-20-5-3-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKRHUXVUPJGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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